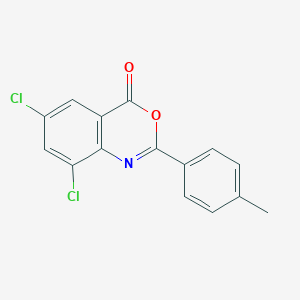

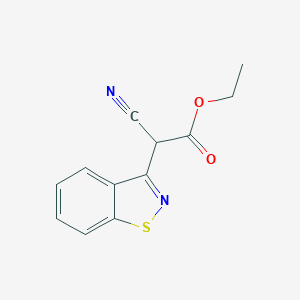

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (DMB) is a compound found in many plants and is a common synthetic intermediate used in the production of pharmaceuticals and other compounds. DMB is an important intermediate for a variety of applications, including the synthesis of drugs, pesticides, and other compounds. DMB is a heterocyclic compound, containing both a benzene ring and an oxazinone ring, and is a highly reactive molecule with a wide range of biological activities.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is involved in various chemical reactions. For instance, 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one reacts with o-phenylenediamine to produce a mixture of compounds depending on the reaction conditions (Ismail et al., 1988). Another study describes the synthesis of certain 3-benzoyl-2,1-benzisoxazoles from 2-phenylquinolin-4(1H)-one, which is structurally related to benzoxazin-4-ones, using sodium dichloroisocyanurate (Staskun & Es, 1993).

Structural and Vibrational Properties

The structural and vibrational properties of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one have been studied using infrared spectroscopy and hybrid B3LYP methods. This research helps understand the bond order, charge transfers, and stabilization energies of the compound (Castillo et al., 2015).

Synthesis and Antimicrobial Evaluation

There are studies focusing on synthesizing and evaluating the antimicrobial potential of 4H-3,1-benzoxazinone derivatives. For instance, certain derivatives bearing chalcone moiety showed mild to moderate activity against gram-positive and gram-negative bacteria (Soliman et al., 2023).

Hypolipidemic Properties

Research has been conducted on 4H-3,1-benzoxazin-4-ones, exploring their hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. These studies provide insights into the potential therapeutic applications of these compounds in lipid alteration (Fenton et al., 1989).

Ring Transformations and Novel Compounds

The synthesis of novel compounds through the transformation of benzoxazin derivatives has also been explored. For example, the transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines have been investigated, shedding light on new chemical pathways and potential applications (Kurasawa et al., 1988).

Propiedades

IUPAC Name |

6,8-dichloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c1-8-2-4-9(5-3-8)14-18-13-11(15(19)20-14)6-10(16)7-12(13)17/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUYFFBUYJYVJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)

![3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B371211.png)

![Ethyl [({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)sulfanyl]acetate](/img/structure/B371212.png)

![Ethyl 5-nitro-3-{[(2-phenylethyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylate](/img/structure/B371215.png)

![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)

![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)

![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)